molecular formula C9H11BrN2 B3211285 2-Bromo-5-(cyclopentyl)pyrazine CAS No. 1086382-82-2

2-Bromo-5-(cyclopentyl)pyrazine

Cat. No.: B3211285
CAS No.: 1086382-82-2
M. Wt: 227.10 g/mol
InChI Key: CUYRUTNIBSAYPX-UHFFFAOYSA-N
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Description

2-Bromo-5-(cyclopentyl)pyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a bromine atom at the second position and a cyclopentyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(cyclopentyl)pyrazine typically involves the bromination of 5-(cyclopentyl)pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: This compound can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst and a boronic acid or ester.

    Oxidation and Reduction: While less common, the pyrazine ring can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids or esters, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

  • Substituted pyrazines with various functional groups depending on the nucleophile used.
  • Biaryl or alkyl-aryl compounds from coupling reactions.

Scientific Research Applications

2-Bromo-5-(cyclopentyl)pyrazine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders and infectious diseases.

    Materials Science: This compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(cyclopentyl)pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The pyrazine ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

    2-Bromo-5-(cyclohexyl)pyrazine: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.

    2-Chloro-5-(cyclopentyl)pyrazine: Similar but with a chlorine atom instead of a bromine atom.

    5-(Cyclopentyl)pyrazine: Lacks the bromine substitution, affecting its reactivity and applications.

Uniqueness: 2-Bromo-5-(cyclopentyl)pyrazine is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

2-bromo-5-cyclopentylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-6-11-8(5-12-9)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYRUTNIBSAYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302630
Record name Pyrazine, 2-bromo-5-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086382-82-2
Record name Pyrazine, 2-bromo-5-cyclopentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086382-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2-bromo-5-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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